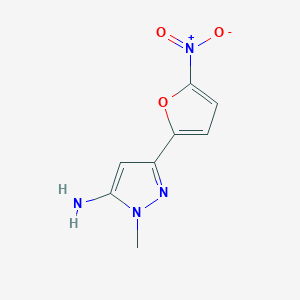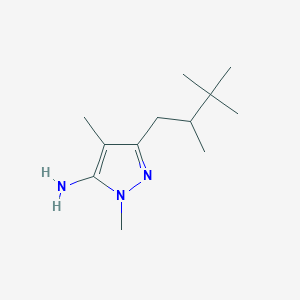
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is a synthetic organic compound that features an imidazole ring, a cyclohexane ring, and a carboxamide group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Cyclohexane Ring Formation: The cyclohexane ring can be introduced via a Diels-Alder reaction or hydrogenation of aromatic precursors.
Carboxamide Group Introduction: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the methylamino group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
Oxidation: Products may include imidazole N-oxides or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the specific substituents introduced.
Aplicaciones Científicas De Investigación
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The cyclohexane ring may contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-Imidazol-1-yl)cyclohexane-1-carboxamide
- 3-(1H-Imidazol-1-yl)cyclohexane-1-carboxylic acid
- 1-(Methylamino)cyclohexane-1-carboxamide
Uniqueness
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-1-(methylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-13-11(10(12)16)4-2-3-9(7-11)15-6-5-14-8-15/h5-6,8-9,13H,2-4,7H2,1H3,(H2,12,16) |
Clave InChI |
BASIGDAESFPANX-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCCC(C1)N2C=CN=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


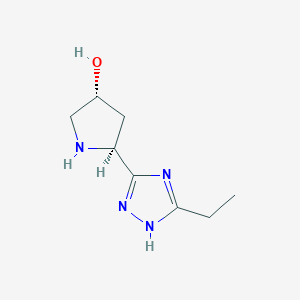
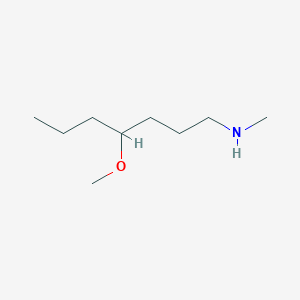

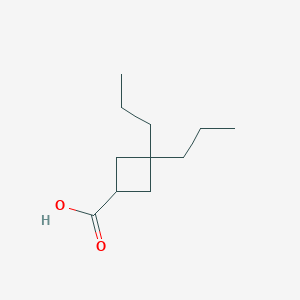
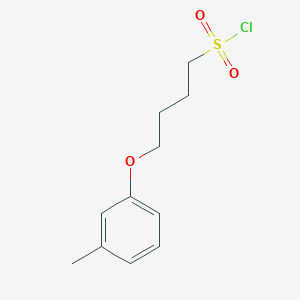
![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)


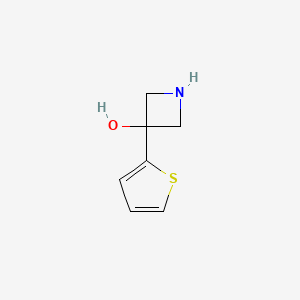
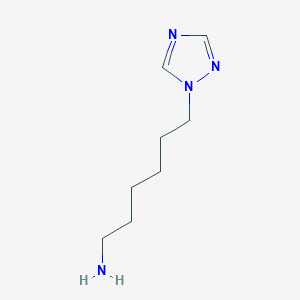
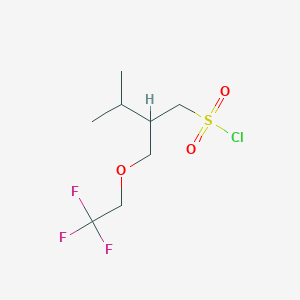
amine](/img/structure/B15325283.png)
